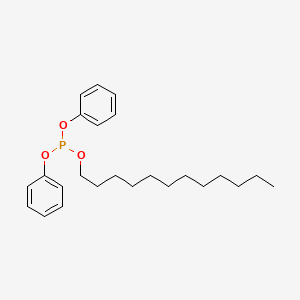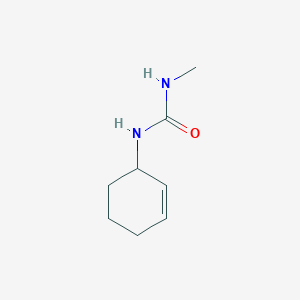
1-Cyclohex-2-en-1-yl-3-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohex-2-en-1-yl-3-methylurea is an organic compound with a molecular formula of C8H14N2O This compound features a cyclohexene ring substituted with a urea moiety, making it a unique structure in organic chemistry
Méthodes De Préparation
The synthesis of 1-Cyclohex-2-en-1-yl-3-methylurea can be achieved through several synthetic routes. One common method involves the reaction of cyclohex-2-en-1-amine with isocyanates under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
1-Cyclohex-2-en-1-yl-3-methylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the urea moiety, where nucleophiles such as amines or thiols replace the urea group, forming new compounds.
Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis to yield cyclohex-2-en-1-amine and urea.
Applications De Recherche Scientifique
1-Cyclohex-2-en-1-yl-3-methylurea has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-Cyclohex-2-en-1-yl-3-methylurea involves its interaction with specific molecular targets. The urea moiety can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the cyclohexene ring can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in enzyme inhibition and receptor modulation.
Comparaison Avec Des Composés Similaires
1-Cyclohex-2-en-1-yl-3-methylurea can be compared with similar compounds such as:
Cyclohexenone: Both compounds contain a cyclohexene ring, but cyclohexenone lacks the urea moiety, making it less versatile in certain reactions.
Hexobarbital: This compound also features a cyclohexene ring but is primarily used as a barbiturate with sedative properties.
Cyclohex-2-en-1-one: Similar in structure but differs in functional groups, leading to different reactivity and applications.
Propriétés
Numéro CAS |
33024-57-6 |
|---|---|
Formule moléculaire |
C8H14N2O |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
1-cyclohex-2-en-1-yl-3-methylurea |
InChI |
InChI=1S/C8H14N2O/c1-9-8(11)10-7-5-3-2-4-6-7/h3,5,7H,2,4,6H2,1H3,(H2,9,10,11) |
Clé InChI |
LWBYYQZEHUBFER-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)NC1CCCC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


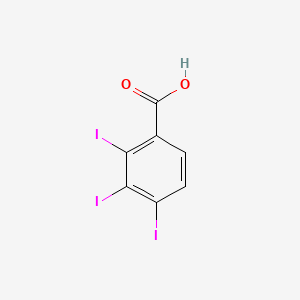
![[1,1'-Biphenyl]-2,2'-diol, 5,5'-bis(1,1-dimethylethyl)-3,3'-dimethyl-](/img/structure/B14686220.png)
![Ethyl 6-(4-chlorophenoxy)-4-{[3-(diethylamino)propyl]amino}-1,5-naphthyridine-3-carboxylate](/img/structure/B14686221.png)
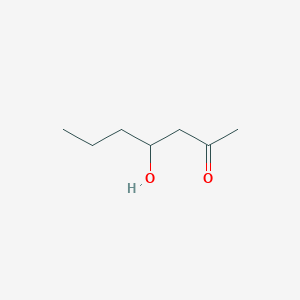
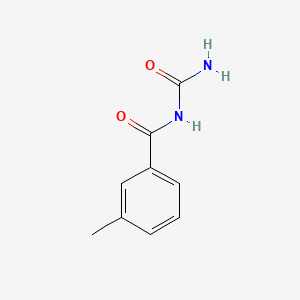

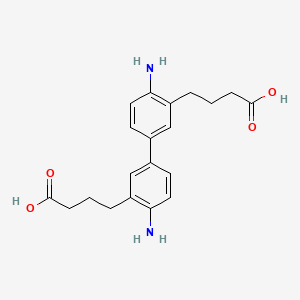


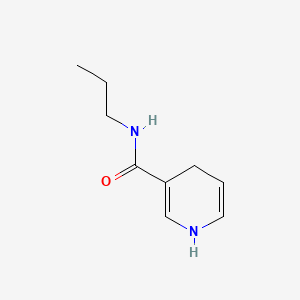
![7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-ylurea](/img/structure/B14686255.png)
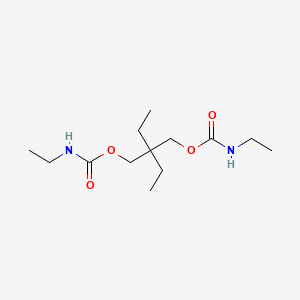
![11-Methoxy-3,3-dimethyl-3h-furo[2,3-b]pyrano[3,2-f]quinoline](/img/structure/B14686260.png)
